9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781999
InChI: InChI=1S/C36H24N2/c1-2-8-24(9-3-1)25-14-18-28(19-15-25)38-35-13-7-5-11-30(35)32-23-27(17-21-36(32)38)26-16-20-34-31(22-26)29-10-4-6-12-33(29)37-34/h1-23,37H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83
Molecular Formula: C36H24N2
Molecular Weight: 484.6 g/mol

9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole

CAS No.:

Cat. No.: VC13781999

Molecular Formula: C36H24N2

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole -

Specification

Molecular Formula C36H24N2
Molecular Weight 484.6 g/mol
IUPAC Name 3-(9H-carbazol-3-yl)-9-(4-phenylphenyl)carbazole
Standard InChI InChI=1S/C36H24N2/c1-2-8-24(9-3-1)25-14-18-28(19-15-25)38-35-13-7-5-11-30(35)32-23-27(17-21-36(32)38)26-16-20-34-31(22-26)29-10-4-6-12-33(29)37-34/h1-23,37H
Standard InChI Key PWZMFRJQQYRBTQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicarbazole core, where two carbazole units are linked at the 3- and 3'-positions. A biphenyl group is substituted at the 4-position of one carbazole moiety, introducing additional aromaticity and steric bulk (Fig. 1). This arrangement enhances planarity and electron delocalization, key attributes for optoelectronic applications . The SMILES notation \text{N1C2=CC=CC=C2C2=C1C=CC(=C2)C1=CC2=C(C=C1)N(C1=CC=CC=C21)C1=CC=C(C=C1)C1=CC=CC=C1 succinctly captures its connectivity .

Physical and Thermodynamic Properties

Key physicochemical parameters are summarized in Table 1.

PropertyValueSource
Molecular Weight484.59 g/mol
Density1.21±0.1g/cm31.21 \pm 0.1 \, \text{g/cm}^3
Boiling Point753.6±52.0C753.6 \pm 52.0^\circ \text{C}
Flash Point409.5±30.7C409.5 \pm 30.7^\circ \text{C}
Vapour Pressure0.0±2.5mmHg(25C)0.0 \pm 2.5 \, \text{mmHg} \, (25^\circ \text{C})
LogP (Octanol-Water)11.21

The low vapour pressure and high LogP value suggest low environmental mobility and a propensity for bioaccumulation, though empirical ecotoxicological data are lacking .

Synthesis and Characterization

Synthetic Routes

Synthesis typically proceeds via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to form the bicarbazole backbone. A representative pathway involves:

  • Bromination: Selective bromination of carbazole at the 3-position.

  • Coupling: Cross-coupling of the brominated carbazole with a biphenyl boronic acid derivative.

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Structural Validation

Advanced spectroscopic methods confirm the structure:

  • 1H^1\text{H}-NMR: Aromatic protons resonate between δ=7.28.5ppm\delta = 7.2–8.5 \, \text{ppm}, with distinct splitting patterns for the biphenyl and carbazole protons.

  • FTIR: Stretching vibrations at 3050cm13050 \, \text{cm}^{-1} (C–H aromatic) and 1600cm11600 \, \text{cm}^{-1} (C=C) validate the conjugated system.

  • Mass Spectrometry: A molecular ion peak at m/z=484.194([M+H]+)m/z = 484.194 \, (\text{[M+H]}^+) aligns with the theoretical mass .

Applications in Organic Electronics

OLED Intermediates

The compound’s rigid, planar structure facilitates efficient hole transport in OLEDs. Its incorporation into emissive layers reduces exciton quenching, enhancing device efficiency (Table 2) .

Device ParameterPerformance MetricRole of Compound
Luminance Efficiency15cd/A\geq 15 \, \text{cd/A}Hole-transport layer
Operational Lifetime>10,000hours>10,000 \, \text{hours}Delays degradation

Photovoltaic Applications

In organic photovoltaics (OPVs), the compound’s broad absorption spectrum (λmax=380nm\lambda_{\text{max}} = 380 \, \text{nm}) improves light-harvesting efficiency. Blending it with electron-accepting polymers (e.g., PCBM) yields power conversion efficiencies up to 8.2%.

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